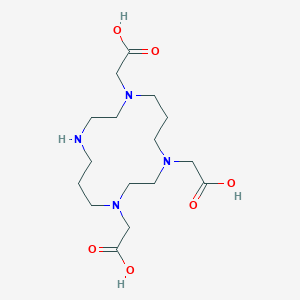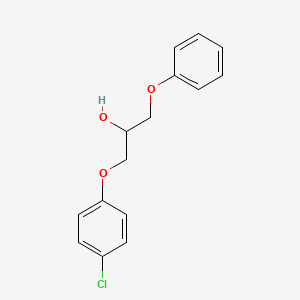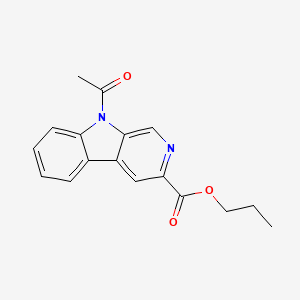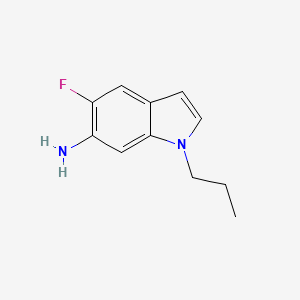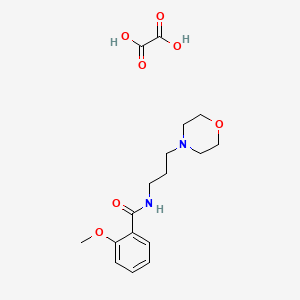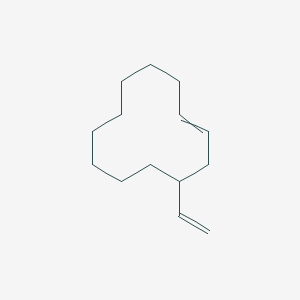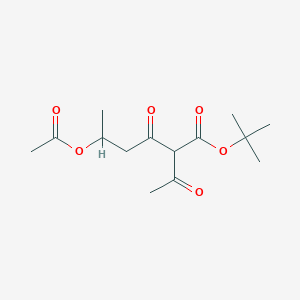
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the aldol condensation reaction, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy ketone, which can then be further modified to introduce the acetyl and acetyloxy groups . The reaction conditions often require a base catalyst such as lithium diisopropylamide in a solvent like tetrahydrofuran, maintained at low temperatures around -78°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate exerts its effects involves interactions with various molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity. The specific pathways involved depend on the context of its use, such as in metabolic studies or pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-acetyl-5-(tert-butyl)-3-oxohexanoate
- Tert-butyl 2-acetyl-5-(methoxy)-3-oxohexanoate
Uniqueness
Tert-butyl 2-acetyl-5-(acetyloxy)-3-oxohexanoate is unique due to the presence of both acetyl and acetyloxy groups, which confer specific reactivity and properties. This makes it particularly useful in applications requiring selective reactions or specific functional group interactions.
Properties
CAS No. |
113802-17-8 |
|---|---|
Molecular Formula |
C14H22O6 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
tert-butyl 2-acetyl-5-acetyloxy-3-oxohexanoate |
InChI |
InChI=1S/C14H22O6/c1-8(19-10(3)16)7-11(17)12(9(2)15)13(18)20-14(4,5)6/h8,12H,7H2,1-6H3 |
InChI Key |
KCOVDXUTWLOFCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C(C(=O)C)C(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl (2-{1-[(trifluoroacetyl)oxy]ethoxy}ethyl)propanedioate](/img/structure/B14293024.png)
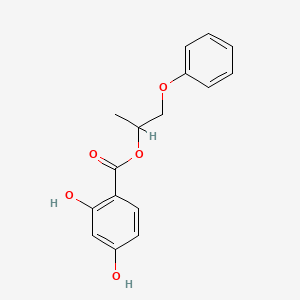
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
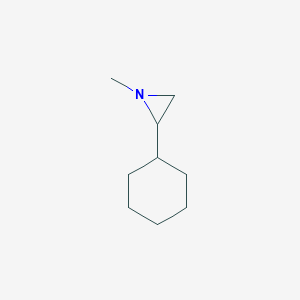
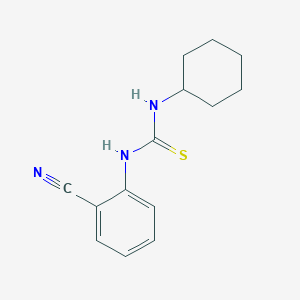
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
